(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid: is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanopyrrolidine moiety, and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (2S,4R) configuration, which is crucial for its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyanopyrrolidine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyanopyrrolidine moiety can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed:
Oxidation: Oxidized carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Deprotected amine compounds.
Scientific Research Applications
Chemistry: In organic synthesis, (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid serves as a valuable intermediate for the preparation of various chiral compounds. Its stereochemistry is essential for the synthesis of enantiomerically pure products .
Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of enzyme inhibitors and receptor modulators. Its chiral nature allows for the selective interaction with biological targets, making it a crucial component in drug discovery .
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable building block for various applications .
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in binding or catalytic processes. The cyanopyrrolidine moiety may interact with active sites of enzymes, inhibiting their activity or modulating their function .
Comparison with Similar Compounds
- (2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
Comparison: Compared to similar compounds, (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is unique due to the presence of the cyanopyrrolidine moiety, which imparts distinct reactivity and biological activity. The stereochemistry and functional groups of this compound make it particularly suitable for specific synthetic and pharmaceutical applications .
Properties
IUPAC Name |
(2S,4R)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVXQYMYEMUMKK-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590519 | |
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273221-94-6 | |
Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-cyano-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273221-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.